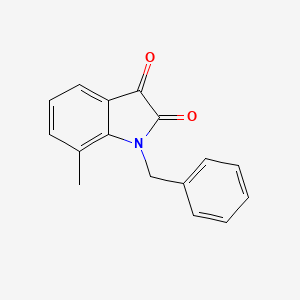
1-Benzyl-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-7-methylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom and a methyl group at the seventh position of the indoline ring, with a dione functionality at the second and third positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methylindoline-2,3-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the palladium-catalyzed intramolecular amination of ortho-substituted arylamines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and Friedel-Crafts catalysts are often employed.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated or alkylated indoline derivatives.
Scientific Research Applications
Synthesis and Structural Insights
1-Benzyl-7-methylindoline-2,3-dione can be synthesized through various methods involving the reaction of isatin derivatives with benzyl halides. The general synthetic route includes:
- Formation of Indoline Derivative : The initial step involves the reaction of isatin with a suitable alkyl halide (e.g., benzyl bromide) under specific conditions (e.g., refluxing in an organic solvent).
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antidiabetic Potential
Recent studies have shown that indoline-2,3-dione derivatives exhibit significant inhibitory activity against enzymes related to diabetes management:
- α-Glucosidase and α-Amylase Inhibition : A series of indoline-2,3-dione derivatives were evaluated for their ability to inhibit α-glucosidase and α-amylase enzymes. Among these compounds, some exhibited IC50 values comparable to acarbose, a standard antidiabetic drug. For instance, specific derivatives demonstrated IC50 values ranging from 0.90 μM to 1.20 μM for α-glucosidase inhibition .
Anticancer Activity
Indoline derivatives have been investigated for their anticancer properties:
- NCI Testing : The National Cancer Institute (NCI) has evaluated various indoline derivatives for their cytotoxic effects against a panel of human tumor cell lines. Compounds derived from indoline-2,3-dione have shown promising results with significant growth inhibition rates . For instance, a compound similar to this compound was tested and displayed an average cell growth inhibition rate of approximately 12.53% .
Case Study 1: Antidiabetic Agents
In a study focusing on the synthesis of benzene sulfonamide derivatives based on indoline-2,3-dione, several compounds were identified as potential antidiabetic agents due to their inhibitory effects on α-glucosidase and α-amylase. The most effective compounds demonstrated IC50 values significantly lower than those of traditional inhibitors like acarbose .
Case Study 2: Anticancer Drug Development
A derivative of this compound was subjected to comprehensive biological evaluation by the NCI. This study aimed to identify new candidates for cancer therapy by assessing their efficacy against various cancer cell lines. The results indicated that certain modifications in the indoline structure could enhance anticancer activity while maintaining favorable pharmacokinetic properties .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methylindoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholine esterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
7-Methylindoline-2,3-dione: Similar structure but lacks the benzyl group.
1-Methylindoline-2,3-dione: Similar structure but lacks the benzyl group and has a methyl group at the nitrogen atom.
1-Benzyl-5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione: Similar structure with an additional chlorine atom.
Uniqueness: 1-Benzyl-7-methylindoline-2,3-dione is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-benzyl-7-methylindole-2,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-11-6-5-9-13-14(11)17(16(19)15(13)18)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
WKDZMDDKEWUVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















